2-Formylisonicotinonitrile

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Sourcing a single intermediate with true orthogonal reactivity is a common bottleneck in parallel medicinal chemistry. 2-Formylisonicotinonitrile (CAS 116308-38-4) directly addresses this by uniquely pairing a 2-formyl and a 4-cyano group on one pyridine ring, a capability mono-functional analogs cannot offer. - Enables sequential, regioselective diversification without protecting group manipulations. - Serves as a direct precursor to privileged scaffolds like imidazo[1,2-a]pyridines. - Aids in designing focused libraries with favorable drug-like properties (LogP ~0.47, TPSA 53.8 Ų).

Molecular Formula C7H4N2O
Molecular Weight 132.12 g/mol
CAS No. 116308-38-4
Cat. No. B053515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formylisonicotinonitrile
CAS116308-38-4
Molecular FormulaC7H4N2O
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C#N)C=O
InChIInChI=1S/C7H4N2O/c8-4-6-1-2-9-7(3-6)5-10/h1-3,5H
InChIKeyMKTLVFRYWOEUPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formylisonicotinonitrile: Strategic Pyridine Building Block Overview


2-Formylisonicotinonitrile (CAS: 116308-38-4), also known as 4-cyanopyridine-2-carboxaldehyde, is a heterocyclic aromatic compound defined by a pyridine core substituted with both an electron-withdrawing nitrile group at the 4-position and a reactive aldehyde group at the 2-position . This specific 2,4-substitution pattern creates a unique bifunctional scaffold with a molecular weight of 132.12 g/mol . Its identity as a versatile synthetic intermediate is established by its use in constructing complex nitrogen-containing heterocycles for pharmaceutical and agrochemical research [1].

Bifunctional Scaffold 2‑formyl + 4‑nitrile on a single pyridine core
Orthogonal Reactivity Enables sequential, regioselective transformations
Convergent Synthesis Supports scaffold diversification in medicinal chemistry

Why 2-Formylisonicotinonitrile Cannot Be Substituted: Dual Orthogonal Functionality


Procurement decisions for pyridine building blocks are frequently challenged by the availability of simpler, less expensive analogs like isonicotinonitrile (4-cyanopyridine) or 2-formylpyridine. However, substituting 2-Formylisonicotinonitrile with either of these compounds fails because they each provide only one functional handle, whereas 2-Formylisonicotinonitrile uniquely delivers two orthogonal reactive sites on a single pyridine ring . The 4-cyano group enables nucleophilic additions or can act as a precursor to amines, amides, and heterocycles, while the 2-formyl group is essential for condensation reactions like Schiff base or hydrazone formation [1]. This dual orthogonal functionality allows for the rapid and regioselective assembly of complex molecular architectures that are inaccessible when using mono-functional precursors, thereby justifying its specific selection for convergent synthetic strategies and scaffold diversification .

Property
2‑Formylisonicotinonitrile
Mono‑functional analogs
Functional handles
2‑formyl + 4‑nitrile (two)
Only aldehyde or only nitrile (one)
Reactivity outcome
Enables orthogonal diversification
May limit sequential derivatization

Quantitative Evidence: 2-Formylisonicotinonitrile vs. Analogs


Structural and Functional Superiority Over Mono-Functional Analogs

2-Formylisonicotinonitrile is distinguished from its closest analogs, isonicotinonitrile (CAS 100-48-1) and 2-formylpyridine (CAS 1121-60-4), by its unique combination of two reactive functional groups. Unlike its comparators, which possess either a nitrile or an aldehyde group, 2-Formylisonicotinonitrile presents both, enabling divergent and convergent synthetic pathways not possible with the mono-functional alternatives [1].

Functional handle count
Class-level
2‑formyl + 4‑nitrile vs. single aldehyde or single nitrile
Enables orthogonal diversification not possible with mono‑functional analogs
Categorical difference; class‑level inference
Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Key Physicochemical Property Comparison

The physicochemical profile of 2-Formylisonicotinonitrile differs substantially from its mono-functional analogs, impacting its handling and suitability for different reaction conditions. For instance, its aqueous solubility is 4.1 g/L at 25°C , which is significantly higher than the 32 g/L (at 16.4°C) reported for isonicotinonitrile , while 2-formylpyridine is a liquid with different volatility and miscibility characteristics [1]. Furthermore, its calculated LogP values (XLogP3 of 0.4 [2], consensus Log Po/w of 0.47 ) indicate balanced lipophilicity, which is distinct from both isonicotinonitrile and 2-formylpyridine.

Solubility & LogP
Cross-study
4.1 g/L (25°C); LogP 0.4–0.47 vs. 32 g/L for isonicotinonitrile; similar LogP to 2‑formylpyridine
Lower aqueous solubility and balanced lipophilicity guide solvent and work‑up selection
Measurements at different temperatures; cross‑study comparison
Process Chemistry Pre-formulation Analytical Chemistry

Synthetic Utility as a High-Yield Precursor

The practical value of 2-Formylisonicotinonitrile as a synthetic intermediate is demonstrated by its high-yielding transformation in a published route. Specifically, the oxidation of 2-hydroxymethyl-isonicotinonitrile to the target 2-Formylisonicotinonitrile proceeds with a yield of approximately 99% . While a direct comparison for this specific step using an analog is not available in the literature, this high efficiency validates its accessibility and purity for downstream use. Furthermore, its established role as a key precursor for synthesizing diverse heterocycles, including pyrazoles and pyrimidines, underscores its utility in generating valuable building blocks .

Synthetic yield
Data to verify
~99% conversion
Reported high conversion may support procurement confidence; requires independent verification
Swern‑type oxidation; source unavailable
Organic Synthesis Medicinal Chemistry Process Development

Application Scenarios for 2-Formylisonicotinonitrile


Core Scaffold for Kinase Inhibitor & GPCR Modulator Libraries

The orthogonal aldehyde and nitrile groups of 2-Formylisonicotinonitrile make it an ideal starting material for parallel medicinal chemistry efforts. The 2-formyl group can be used in a first diversity step (e.g., reductive amination, hydrazone formation), while the 4-nitrile remains latent for a second orthogonal transformation (e.g., hydrolysis to an amide or acid, or reduction to an amine) to modulate physicochemical or ADME properties. This is particularly valuable for exploring structure-activity relationships (SAR) around core motifs found in kinase inhibitors and GPCR ligands .

Synthesis of Nitrogen-Rich Heterocycles

This compound is a privileged precursor for constructing fused bicyclic heteroaromatic systems. The proximity of the 2-formyl group to the pyridine nitrogen enables efficient cyclocondensation reactions with bidentate nucleophiles such as aminopyrazoles, amidines, or 2-aminopyridines. These reactions yield biologically significant scaffolds like imidazo[1,2-a]pyridines and pyrazolo[3,4-b]pyridines, which are prevalent in anti-infective and anti-inflammatory drug discovery .

Bifunctional Ligands for Coordination Chemistry and Catalysis

The dual N,O-chelating potential of the 2-formyl and pyridyl-nitrogen atoms, combined with the electron-withdrawing 4-cyano group, makes 2-Formylisonicotinonitrile a unique ligand precursor. It can be used to synthesize Schiff base ligands with tunable electronic properties for transition metal catalysis. The resulting complexes can find application in cross-coupling reactions, oxidation catalysis, or as functional materials [1].

High-Throughput Experimentation for Late-Stage Functionalization

In an HTE setting, the availability of two chemically distinct functional groups on a small, rigid scaffold is a significant asset. 2-Formylisonicotinonitrile can be subjected to a matrix of reaction conditions (e.g., varying nucleophiles with the aldehyde, and varying nucleophiles or reduction conditions with the nitrile) to rapidly generate a diverse small library for hit discovery or hit-to-lead optimization. Its well-defined and computationally predictable reactivity profile (LogP ~0.47, TPSA 53.8 Ų) aids in the design of focused libraries with favorable drug-like properties.

Application
Selection Property
Validation Focus
Kinase inhibitor & GPCR ligand libraries
Orthogonal bifunctional reactivity
Sequential derivatization and ADME modulation
Nitrogen‑rich heterocycle synthesis
2‑formyl proximity to pyridine N for cyclocondensation
Access to imidazo[1,2‑a]pyridines and pyrazolo[3,4‑b]pyridines
Coordination chemistry and catalysis
N,O‑chelating with electron‑withdrawing cyano tunability
Design of Schiff base ligands for transition metal complexes
High‑throughput experimentation
Two distinct handles on a rigid, low‑MW scaffold
Rapid library generation with predictable drug‑like properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Formylisonicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.